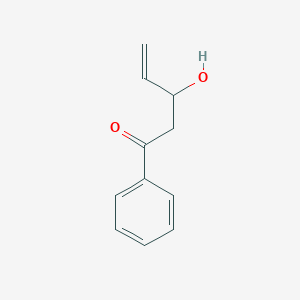

3-Hydroxy-1-phenylpent-4-en-1-one

Description

Properties

CAS No. |

109787-95-3 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

3-hydroxy-1-phenylpent-4-en-1-one |

InChI |

InChI=1S/C11H12O2/c1-2-10(12)8-11(13)9-6-4-3-5-7-9/h2-7,10,12H,1,8H2 |

InChI Key |

LVYPWFASYCAMLC-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(CC(=O)C1=CC=CC=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Hydroxy-1,4-diphenylpent-4-en-1-one ()

- Molecular Formula : C₁₇H₁₆O₂

- Molecular Weight : 252.31 g/mol

- Key Differences :

- Additional phenyl group at position 4.

- Increased steric bulk and lipophilicity due to the second aromatic ring.

- Inferred Properties :

- Higher molecular weight and reduced solubility in polar solvents compared to the target compound.

- Enhanced π-π stacking interactions in biological systems or solid-state packing.

1-(2-Hydroxy-4-methoxyphenyl)-3-methyl-3-penten-1-one ()

- Molecular Formula : C₁₃H₁₆O₃

- Molecular Weight : 220.26 g/mol

- Key Differences: Methoxy and hydroxyl groups on the phenyl ring (positions 2 and 4). Methyl substituent at position 3 of the pentenone chain.

- Inferred Properties: Methoxy group increases lipophilicity and metabolic stability.

4-Hydroxy-2-methyl-3-phenyl-2-cyclopenten-1-one ()

- Molecular Formula : C₁₂H₁₂O₂

- Molecular Weight : 196.23 g/mol

- Key Differences: Cyclopentenone ring instead of a linear pentenone chain. Hydroxy and methyl groups on the cyclic framework.

- Inferred Properties :

- Rigid cyclic structure limits conformational flexibility.

- Enhanced electrophilicity of the ketone due to ring strain.

3',4'-Dihydroxy-2-(hexahydro-1H-azepin-1-yl)acetophenone ()

- Molecular Formula: C₁₄H₁₉NO₃

- Molecular Weight : 249.31 g/mol

- Key Differences: Azepane (7-membered amine ring) substituent. Di-hydroxy groups on the acetophenone moiety.

- Complex solubility profile (polar di-hydroxy groups vs. lipophilic azepane).

Comparative Data Table

Research Findings and Implications

- Electronic Effects: The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity, making it more water-soluble than non-hydroxylated analogs like 4-phenylcyclohex-3-en-1-one ().

- Steric Considerations : Compounds with bulky substituents (e.g., 3-Hydroxy-1,4-diphenylpent-4-en-1-one) may exhibit reduced reactivity in sterically demanding reactions compared to the target compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxy-1-phenylpent-4-en-1-one, particularly when handling air-sensitive intermediates?

- Methodological Answer : Air-sensitive intermediates in the synthesis of this compound require the use of Schlenk line techniques or glovebox systems to prevent oxidation or hydrolysis. Key steps include inert atmosphere handling, vacuum purging, and anhydrous solvent use. Chromatographic purification (e.g., HPLC) with buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) can isolate the compound while maintaining stability .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR/IR : Assign stereochemistry and functional groups via H/C NMR and IR spectroscopy. Compare experimental data with PubChem-computed InChI descriptors for validation .

- HPLC : Use methanol-buffer mobile phases (65:35 ratio) for high-resolution separation, as described in pharmacopeial protocols .

- Mass Spectrometry : Confirm molecular weight (PubChem data) via ESI-MS or MALDI-TOF .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use chemical-resistant PPE (e.g., nitrile gloves, lab coats) and respiratory protection (NIOSH-approved P95/P99 masks for particulates). Store the compound in airtight containers under inert gas (N/Ar) to prevent degradation. Consult SDS guidelines for first-aid measures in case of exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical computational models and experimental spectroscopic data for this compound?

- Methodological Answer :

- Hybrid DFT Calculations : Optimize geometry using Gaussian or ORCA software, comparing results with experimental NMR/IR spectra.

- Error Analysis : Quantify discrepancies in bond angles/dihedrals using RMSD metrics. Cross-validate with PubChem’s InChIKey descriptors .

- Replicate Experiments : Control humidity/temperature to minimize environmental interference .

Q. What catalytic strategies improve the enantioselective synthesis of this compound?

- Methodological Answer :

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL derivatives) with transition metals (e.g., Ru or Rh) to enhance enantiomeric excess (ee).

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy. Optimize catalyst loading and solvent polarity to balance yield and selectivity .

Q. What methodologies assess the environmental impact of this compound in aquatic systems?

- Methodological Answer :

- QRA2 Framework : Adapt the International Dialogue for the Evaluation of Allergens (IDEA) protocol for aquatic risk assessment.

- Ecotoxicology Assays : Conduct Daphnia magna or algae growth inhibition tests. Measure log Pow (octanol-water partition coefficient) to predict bioaccumulation potential .

Q. How do surface interactions (e.g., adsorption on labware) affect the stability of this compound during storage?

- Methodological Answer :

- Microspectroscopic Imaging : Use AFM or ToF-SIMS to analyze compound adhesion on glass/polymer surfaces.

- Stability Studies : Compare degradation rates in borosilicate vs. PTFE containers under controlled humidity .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the compound’s reactivity under varying pH conditions?

- Methodological Answer :

- pH Titration : Monitor spectral shifts (UV-Vis) or conductivity changes to identify protonation/deprotonation equilibria.

- Buffered Systems : Use sodium acetate (pH 4.6) or phosphate buffers (pH 7.4) to simulate biological/environmental conditions .

Q. What statistical approaches are suitable for analyzing contradictory data in multi-laboratory studies of this compound?

- Methodological Answer :

- Meta-Analysis : Apply random-effects models to account for inter-lab variability.

- Principal Component Analysis (PCA) : Identify outliers in datasets (e.g., NMR chemical shifts, reaction yields) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.